![molecular formula C19H24O8 B1258762 3,15-Diacetyldeoxynivalenol CAS No. 56676-60-9](/img/structure/B1258762.png)
3,15-Diacetyldeoxynivalenol
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Overview
Description
3,15-Diacetyldeoxynivalenol is a natural product found in Fusarium graminearum with data available.
Scientific Research Applications
Metabolization in Wheat
Research by Schmeitzl et al. (2015) explores the metabolization of 3,15-Diacetyldeoxynivalenol (3,15-diADON) in a wheat suspension culture. They report the formation of novel deoxynivalenol (DON) metabolites in wheat, highlighting significant differences in the metabolization of DON and its acetylated derivatives like 3,15-diADON (Schmeitzl et al., 2015).
Hydrolysis in Humans
Ajandouz et al. (2016) studied the deacetylation of 3,15-Diacetyldeoxynivalenol in humans using in vitro and ex vivo approaches. They found that the small intestine and liver are primary sites for the deacetylation of ingested 3,15-Diacetyldeoxynivalenol (Ajandouz et al., 2016).
Analytical Method Development
Kadota et al. (2011) developed a liquid chromatography/tandem mass spectrometric method for determining various trichothecenes, including 3,15-Diacetyldeoxynivalenol, in wheat. This method is significant for the quantification of trichothecenes in agricultural products (Kadota et al., 2011).
Immunological Detection
Kohno et al. (2003) produced monoclonal antibodies against 3,15-Diacetyldeoxynivalenol and developed an immunological detection assay. This assay is useful for detecting this mycotoxin in agricultural crops (Kohno et al., 2003).
Transcriptome Analysis
He et al. (2021) conducted a transcriptome analysis of Caco-2 cells exposed to 3,15-Diacetyldeoxynivalenol. They provided insights into the toxic mechanism of this compound and its impact on DNA damage, DNA replication inhibition, and cell cycle arrest (He et al., 2021).
Stable Isotope Dilution Assays
Asam and Rychlik (2012) described synthetic routes to isotopically labeled 3,15-Diacetyldeoxynivalenol for use in stable isotope dilution assays, crucial for accurate quantification in food and feed analysis (Asam & Rychlik, 2012).
properties
CAS RN |
56676-60-9 |
---|---|
Product Name |
3,15-Diacetyldeoxynivalenol |
Molecular Formula |
C19H24O8 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-10-acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,15(23)14(9)22)17(4)6-12(26-11(3)21)16(27-13)19(17)8-25-19/h5,12-13,15-16,23H,6-8H2,1-4H3/t12-,13-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
RANGFOQREJPKIH-CHPZEFIJSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
synonyms |
3,15-diacetyldeoxynivalenol 3,15-diacetyldeoxynivalenol, (3alpha,7alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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